tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride
Description
Properties
Molecular Formula |
C11H23ClN2O3 |
|---|---|
Molecular Weight |
266.76 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-10(2,3)16-9(14)13-6-5-11(15-4)7-12-8-11;/h12H,5-8H2,1-4H3,(H,13,14);1H |
InChI Key |
JKHYWLAXWXMMSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(CNC1)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride generally involves:
- Introduction of the tert-butyl carbamate protecting group (Boc group) on the amino functionality.
- Construction or functionalization of the azetidine ring bearing the methoxy substituent.
- Formation of the ethyl linker connecting the carbamate and azetidine moieties.
- Conversion to the hydrochloride salt for enhanced stability and handling.
Key Starting Materials and Reagents
- N-Boc protected aminoethyl intermediates : These serve as the backbone for carbamate formation.
- 3-Methoxyazetidine derivatives : Synthesized or commercially available azetidine rings bearing a methoxy substituent at the 3-position.
- Alkylating agents : For introducing the methoxy group or extending the ethyl chain.
- Acidic reagents : Typically hydrochloric acid or equivalents for salt formation.
- Base catalysts and coupling agents : Such as N,N-diisopropylethylamine (DIPEA), tetrabutylammonium bromide (phase-transfer catalyst), potassium hydroxide (KOH), and isobutyl chlorocarbonate (i-BuOCOCl).
Detailed Synthetic Routes from Patent Literature
Boc Protection and Carbamate Formation
A common approach involves protecting the amino group of a 2-aminoethyl intermediate with a tert-butoxycarbonyl (Boc) group using reagents like di-tert-butyl dicarbonate (Boc2O) or isobutyl chlorocarbonate in the presence of a base such as N-methylmorpholine (NMM). This step yields the tert-butyl carbamate derivative, which is stable and amenable to further functionalization.
Azetidine Ring Functionalization
The 3-methoxy substitution on the azetidine ring can be introduced via:
- Alkylation of azetidine precursors with methylating agents like methyl sulfate under phase-transfer catalysis conditions.
- Use of methoxy-substituted azetidine intermediates prepared by ring closure reactions from suitable amino alcohols or amino ethers.
For example, in one process, the (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl) amino] ethyl]-t-butyl carbamate was alkylated with methyl sulfate in the presence of tetrabutylammonium bromide and KOH in ethyl acetate, yielding the methoxy-substituted product with a 92.4% yield.
Coupling of Azetidine and Carbamate Fragments
The ethyl linker connecting the azetidine ring and the carbamate is typically formed by nucleophilic substitution or reductive amination reactions. The azetidine nitrogen or carbon can be functionalized to introduce the ethyl chain, which is then coupled with the Boc-protected amino group.
Formation of Hydrochloride Salt
The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often resulting in improved crystallinity and stability for storage and handling.
Representative Preparation Procedure (Summarized)
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Boc Protection | N-Boc-D-serine, isobutyl chlorocarbonate, N-methylmorpholine, ethyl acetate | Formation of tert-butyl carbamate intermediate | ~80 | Mixed acid anhydride intermediate formed |
| 2. Alkylation | Methyl sulfate, tetrabutylammonium bromide (PTC), KOH, ethyl acetate | Introduction of methoxy group on azetidine ring | 92.4 | Phase-transfer catalysis used |
| 3. Coupling | Azetidine derivative + Boc-protected amine | Formation of N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate | Variable | Stepwise or one-pot synthesis possible |
| 4. Salt Formation | Hydrochloric acid, solvent (e.g., ethyl acetate) | Conversion to hydrochloride salt | Quantitative | Enhances compound stability |
Research Outcomes and Data Analysis
Yield and Purity
- The Boc protection step typically achieves yields around 80%, consistent with literature reports.
- Alkylation under phase-transfer catalysis conditions yields high conversion rates exceeding 90%, indicating efficient methoxy group introduction.
- Salt formation is generally quantitative, facilitating isolation of the hydrochloride form with high purity.
Reaction Conditions and Optimization
- Use of mild bases such as NMM and DIPEA prevents side reactions during Boc protection.
- Phase-transfer catalysis with tetrabutylammonium bromide enhances alkylation rates and selectivity.
- Temperature control (0–5 °C) during alkylation minimizes by-products.
- Sequential washing steps with dilute acid, sodium bicarbonate, and water ensure removal of impurities.
Characterization
- Structural confirmation is achieved by NMR, IR, and mass spectrometry.
- Crystallinity and purity assessed by powder X-ray diffraction and chromatographic methods.
- Hydrochloride salt form exhibits improved stability and solubility profiles.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The azetidine ring can be reduced to form a more saturated ring structure.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a base.
Major Products Formed:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate hydrochloride is a synthetic compound with a molecular weight of 266.76 g/mol and the molecular formula C11H23ClN2O3 . It is used as an intermediate in organic synthesis, particularly in medicinal chemistry and drug development. The compound features a tert-butyl group attached to a carbamate, linked to a 3-methoxyazetidin-3-yl ethyl chain, giving it unique chemical properties.
Potential Applications
While specific biological activity data for tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate hydrochloride is limited, compounds with similar structures often exhibit significant pharmacological properties. The presence of the methoxy group may enhance lipophilicity, potentially improving bioavailability and interaction with biological targets. Tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate hydrochloride has several potential applications:
- Intermediate in Drug Synthesis Due to its unique structure, this compound can be used to create novel pharmaceutical agents.
- ** изучения структуры и активности** It can be employed in research to explore the structure-activity relationships of azetidine derivatives.
- Pharmacokinetic and Pharmacodynamic Studies The compound can be utilized in interaction studies to understand its pharmacodynamics and pharmacokinetics.
Structural Similarity
Several compounds share structural similarities with tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate hydrochloride:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Tert-butyl azetidine carbamate | Lacks the methoxy group; simpler structure | |
| N-Methyl-N-(tert-butoxycarbonyl)glycine | Different functional groups; used in peptide synthesis | |
| Ethyl N-(tert-butoxycarbonyl)glycinate | Similar carbamate structure; different ethyl group |
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate involves its interaction with specific molecular targets in biological systems. The azetidine ring can interact with enzymes and receptors, modulating their activity. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with analogous azetidine- and carbamate-containing derivatives:
Biological Activity
Tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate; hydrochloride (CAS: 2940955-58-6) is a synthetic compound classified under carbamates, which are widely utilized in organic synthesis and medicinal chemistry. Its unique structure combines a tert-butyl group with a methoxy-substituted azetidine, potentially imparting significant biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate; hydrochloride is C11H23ClN2O3, with a molecular weight of approximately 266.77 g/mol. The structure is characterized by:
- Tert-butyl group : Enhances lipophilicity and stability.
- Methoxyazetidine ring : May influence receptor interactions and bioavailability.
- Carbamate moiety : Known for its ability to form reversible covalent bonds with nucleophilic sites on proteins or enzymes.
Pharmacological Properties
While specific biological activity data for tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate; hydrochloride is limited, compounds with similar structural features often exhibit significant pharmacological properties. For instance:
- Azetidine derivatives : Generally display various activities such as anti-inflammatory, analgesic, and antimicrobial effects. The presence of the methoxy group may enhance these activities by improving the compound's interaction with biological targets .
The proposed mechanisms of action for this compound involve:
- Enzyme Interaction : The carbamate group can interact with enzymes, potentially inhibiting their activity. This is typical for many carbamates that act as enzyme inhibitors in various metabolic pathways.
- Receptor Binding : The azetidine ring may facilitate binding to specific receptors, influencing cellular signaling pathways.
- Bioavailability Enhancement : The methoxy group likely increases lipophilicity, enhancing absorption and distribution within biological systems.
Case Studies
Although direct case studies on tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate; hydrochloride are scarce, related compounds have been investigated:
- Anti-inflammatory Activity : Similar carbamate derivatives have shown promising anti-inflammatory effects in vivo. For example, studies involving related compounds demonstrated inhibition percentages ranging from 39% to 54% in carrageenan-induced rat paw edema models .
- Antimicrobial Properties : Other azetidine derivatives have exhibited antimicrobial activities against various pathogens, suggesting potential therapeutic applications for tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate; hydrochloride in infection control .
Comparative Analysis
A comparative analysis of structurally similar compounds reveals insights into the potential efficacy of tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate; hydrochloride:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl azetidine carbamate | Structure | Lacks the methoxy group; simpler structure |
| N-Methyl-N-(tert-butoxycarbonyl)-glycine | Structure | Different functional groups; used in peptide synthesis |
| Ethyl N-(tert-butoxycarbonyl)-glycinate | Structure | Similar carbamate structure; different ethyl group |
This table illustrates how the unique combination of a tert-butyl group, methoxy substitution on an azetidine ring, and its potential biological activity set this compound apart from simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
